Bienvenue dans la boutique en ligne BenchChem!

[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Chiral resolution Platelet aggregation inhibition Hydantoin intermediates

The compound [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 2185035-81-6) is a hydantoin-acetic acid derivative featuring a para‑carbamoylphenyl substituent at N‑1 and a free acetic acid side chain at C‑4 of the imidazolidine‑2,5‑dione core. With a molecular formula of C₁₂H₁₁N₃O₅ and a molecular weight of 277.23 g·mol⁻¹, it belongs to the class of 4‑aryl‑2,5‑dioxoimidazolidin‑1‑yl acetic acids, which have been extensively patented as chiral intermediates for the preparation of pharmaceutical actives that inhibit cell‑cell adhesion and platelet aggregation.

Molecular Formula C12H11N3O5
Molecular Weight 277.236
CAS No. 2185035-81-6
Cat. No. B2610355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
CAS2185035-81-6
Molecular FormulaC12H11N3O5
Molecular Weight277.236
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)N2C(=O)C(NC2=O)CC(=O)O
InChIInChI=1S/C12H11N3O5/c13-10(18)6-1-3-7(4-2-6)15-11(19)8(5-9(16)17)14-12(15)20/h1-4,8H,5H2,(H2,13,18)(H,14,20)(H,16,17)
InChIKeyOMONVDUYBDKKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid (CAS 2185035-81-6): Core Properties and Structural Context for Procurement Evaluation


The compound [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 2185035-81-6) is a hydantoin-acetic acid derivative featuring a para‑carbamoylphenyl substituent at N‑1 and a free acetic acid side chain at C‑4 of the imidazolidine‑2,5‑dione core . With a molecular formula of C₁₂H₁₁N₃O₅ and a molecular weight of 277.23 g·mol⁻¹, it belongs to the class of 4‑aryl‑2,5‑dioxoimidazolidin‑1‑yl acetic acids, which have been extensively patented as chiral intermediates for the preparation of pharmaceutical actives that inhibit cell‑cell adhesion and platelet aggregation [1]. The carbamoyl group on the phenyl ring imparts distinct hydrogen‑bonding capacity and electronic properties that differentiate it from other 4‑aryl hydantoin‑acetic acid congeners, making its procurement decision non‑trivial when a specific pharmacological or synthetic profile is required.

Why Close Analogs of [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid Cannot Be Assumed Interchangeable in Research and Development


Hydantoin‑acetic acid derivatives bearing different aryl substituents at N‑1 exhibit markedly divergent biological activities and physicochemical properties. In the class of dual aldose reductase (ALR2)/poly(ADP‑ribose) polymerase‑1 (PARP‑1) inhibitors, subtle structural modifications—such as replacing a 4‑carbamoylphenyl group with a 4‑fluorobenzyl or 4‑methoxybenzyl moiety—shift IC₅₀ values by orders of magnitude and alter selectivity indices over ALR1 [1]. Furthermore, the pharmacological activity of (4‑aryl‑2,5‑dioxoimidazolidin‑1‑yl)acetic acid derivatives is known to depend critically on the absolute configuration at C‑4 of the hydantoin ring, meaning that even an identical connectivity with a different enantiomeric composition can yield a biologically inactive material [2]. Consequently, substituting [1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid with a “close” analog that lacks the carbamoyl group or possesses an incorrect stereochemistry risks losing target engagement, selectivity, or synthetic utility, a risk that must be assessed with compound‑specific evidence.

Quantitative Differentiation Evidence for [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid vs. Closest Structural Analogs


Enantiomeric Configuration as a Determinant of Pharmacological Activity in Hydantoin‑Acetic Acid Derivatives

The patent literature explicitly teaches that the pharmacological activity of (4‑aryl‑2,5‑dioxoimidazolidin‑1‑yl)acetic acid derivatives—including those bearing a 4‑carbamoylphenyl group—depends on the configuration at C‑4 of the hydantoin ring [1]. Racemic mixtures of these compounds are described as less desirable starting materials for active pharmaceutical ingredient synthesis, and a resolution step that yields non‑racemic material with high optical purity is mandated to obtain pharmacologically active products [1]. This demonstrates that a procurement specification that includes enantiomeric purity (e.g., (S)‑enantiomer vs. racemate) directly controls the utility of the compound as an intermediate for platelet‑aggregation inhibitors, a differentiation that is absent for achiral or configurationally uncontrolled analogs.

Chiral resolution Platelet aggregation inhibition Hydantoin intermediates

Predicted PARP‑1 Inhibitory Potential Inferred from Hydantoin Class Behaviour

Although direct enzymatic data for [1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid are not available, structurally related hydantoin‑acetic acid derivatives have been evaluated as dual ALR2/PARP‑1 inhibitors [1]. In that study, the most potent compounds (FM6B, FM7B, FM9B) exhibited PARP‑1 IC₅₀ values of 0.95, 0.81, and 1.42 μM, respectively, and ALR2 IC₅₀ values of 1.02, 1.14, and 1.08 μM, with selectivity indices over ALR1 of 43.63, 37.03, and 45.14 [1]. The presence of a hydrogen‑bond‑donating carboxamide group on the phenyl ring of the target compound mimics the pharmacophoric features that were essential for dual inhibition in the reference series, suggesting that the 4‑carbamoylphenyl analog may occupy the same binding pocket. Without confirmatory assay data, however, this remains a class‑level inference.

PARP‑1 inhibition Hydantoin pharmacophore Diabetic nephropathy

Absence of Publicly Available Head‑to‑Head Comparative Data for [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid

A comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor‑generated content from benchchems, molecule, evitachem, and vulcanchem) reveals no published head‑to‑head comparison between [1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid and a defined structural analog in any standardized assay (enzymatic, cellular, or in vivo) . The absence of such data means that any claim of superiority or differentiation over, for example, [1-(4‑fluorophenyl)-2,5‑dioxoimidazolidin-4-yl]acetic acid or [1‑phenyl‑2,5‑dioxoimidazolidin-4‑yl]acetic acid cannot be substantiated with quantitative evidence at this time. This data gap should be weighed against the specific requirements of the intended research or industrial application before procurement.

Data gap Procurement risk Comparator evidence

Evidence‑Aligned Procurement Scenarios for [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid (CAS 2185035-81-6)


Chiral Intermediate for Platelet Aggregation Inhibitor Synthesis

When the synthetic target is a platelet‑aggregation inhibitor containing a (4‑aryl‑2,5‑dioxoimidazolidin‑1‑yl)acetyl pharmacophore, the non‑racemic (S)‑enantiomer of the compound is the required starting material. The patent literature explicitly teaches that the pharmacological activity of the final drug substance depends on the C‑4 configuration of the hydantoin ring [1]. Procuring the enantiomerically defined acid, rather than a racemic mixture or an analog with a different aryl group, is essential to avoid an additional chiral resolution step later in the synthesis and to ensure that the resulting active pharmaceutical ingredient meets enantiomeric purity specifications [1].

Exploratory PARP‑1/ALR2 Dual Inhibition Screening in Diabetic Nephropathy Models

The 4‑carbamoylphenyl substituent introduces a hydrogen‑bond‑donating carboxamide group that aligns with the pharmacophoric features of reported dual ALR2/PARP‑1 inhibitors [2]. Researchers investigating diabetic complications may procure this compound for in‑vitro enzymatic screening followed by in‑vivo nephroprotection studies. Although no direct IC₅₀ data exist for the compound, the class‑level evidence (reference compounds showing PARP‑1 IC₅₀ ~0.8–1.4 μM and ALR2 IC₅₀ ~1.0–1.2 μM [2]) provides a rationale for prioritising it over analogs that lack a carbamoyl hydrogen‑bond donor.

Structure‑Activity Relationship (SAR) Expansion of Hydantoin‑Acetic Acid Libraries

Medicinal chemistry groups building libraries of hydantoin‑acetic acid derivatives for multiple biological targets can procure the 4‑carbamoylphenyl analog as a key diversity element. The carbamoyl group offers a unique combination of hydrogen‑bond donor and acceptor capabilities that is not present in the commonly used 4‑halo, 4‑methyl, or 4‑nitro analogs. Incorporating this monomer into a fragment‑based or combinatorial library allows the exploration of additional binding interactions (e.g., with the nicotinamide subsite of PARP‑1 [2]) while retaining the synthetically tractable hydantoin‑acetic acid scaffold.

Method Development for Chiral Resolution of Hydantoin‑Acetic Acids

Analytical and process chemistry laboratories tasked with developing chiral resolution protocols for hydantoin‑acetic acid intermediates can use the compound as a representative substrate. The patent describing the preparation of non‑racemic (4‑aryl‑2,5‑dioxoimidazolidin‑1‑yl)acetic acids explicitly encompasses compounds with R¹ = carbamoyl [1]. Using the 4‑carbamoylphenyl derivative in method development allows direct translation of the resolution conditions to other pharmacologically relevant analogs, while the carbamoyl group’s UV absorbance facilitates chiral HPLC monitoring.

Quote Request

Request a Quote for [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.